![molecular formula C5H4ClN5 B6203012 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine CAS No. 1506179-34-5](/img/no-structure.png)
5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine
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Overview
Description
“5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine” is a chemical compound with the empirical formula C5H3ClN4 . It is a solid substance and is part of a class of compounds known as triazolopyrazines .
Synthesis Analysis
The synthesis of triazolopyrazine derivatives often involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to yield various triazolopyrazine derivatives .Molecular Structure Analysis
The molecular structure of “5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine” can be represented by the SMILES stringClc1nccc2ncnn12
. This indicates that the molecule contains a chlorine atom (Cl) attached to a triazolopyrazine ring. Chemical Reactions Analysis
Triazolopyrazine derivatives have been found to exhibit various biological activities. For instance, some compounds in this class have shown promising antiviral activity . They have also been tested for their antibacterial activities, with some compounds exhibiting inhibitory effects against Staphylococcus aureus and Escherichia coli strains .Physical And Chemical Properties Analysis
“5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine” is a solid substance . It has a molecular weight of 154.56 .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine involves the reaction of 5-chloropyrazine-2-carboxylic acid with thionyl chloride to form 5-chloropyrazine-2-carbonyl chloride. This intermediate is then reacted with 3-amino-1,2,4-triazole in the presence of a base to form the desired product.", "Starting Materials": [ "5-chloropyrazine-2-carboxylic acid", "thionyl chloride", "3-amino-1,2,4-triazole", "base (e.g. triethylamine)" ], "Reaction": [ "5-chloropyrazine-2-carboxylic acid is reacted with thionyl chloride in anhydrous conditions to form 5-chloropyrazine-2-carbonyl chloride.", "5-chloropyrazine-2-carbonyl chloride is then reacted with 3-amino-1,2,4-triazole in the presence of a base (e.g. triethylamine) to form 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine." ] } | |
CAS RN |
1506179-34-5 |
Product Name |
5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine |
Molecular Formula |
C5H4ClN5 |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
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